molecular formula C7H4F3NO B145258 6-(Trifluoromethyl)pyridine-2-carbaldehyde CAS No. 131747-65-4

6-(Trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B145258
CAS No.: 131747-65-4
M. Wt: 175.11 g/mol
InChI Key: OMFVRHWVFINADV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H4F3NO. It is a derivative of pyridine, where the 6-position is substituted with a trifluoromethyl group and the 2-position with a formyl group. This compound is known for its utility in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Trifluoromethyl)pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 6-(trifluoromethyl)pyridine. This can be achieved using Vilsmeier-Haack reaction conditions, where 6-(trifluoromethyl)pyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-2-carbaldehyde largely depends on its role as an intermediate in various chemical reactions. Its formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The molecular targets and pathways involved are specific to the final products synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a trifluoromethyl group.

    6-Methylpyridine-2-carboxaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Chloro-6-methyl-3-(trifluoromethyl)pyridine: Similar structure with additional chlorine and methyl groups.

Uniqueness

6-(Trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFVRHWVFINADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563715
Record name 6-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-65-4
Record name 6-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)pyridine-2-carbaldehyde
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